![molecular formula C22H26N4O2S B10772831 N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)
N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound “PMID23414845C30” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of specialized reactors and purification techniques to ensure high yield and purity. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Compound “PMID23414845C30” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Compound “PMID23414845C30” has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tyrosine kinase PTK2.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress PTK2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PTK2
Wirkmechanismus
The mechanism of action of compound “PMID23414845C30” involves the inhibition of the tyrosine kinase PTK2. This enzyme plays a key role in controlling cell proliferation, migration, and invasion, and helps regulate resistance to apoptosis. By binding to an allosteric site, the compound reduces PTK2 activity, leading to growth inhibitory effects in vitro and in vivo .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 7: Another selective inhibitor of PTK2.
Compound 15: Known for its similar allosteric inhibition mechanism.
Compound 22: Shares structural similarities and targets the same kinase.
Uniqueness
Compound “PMID23414845C30” is unique due to its specific binding to an allosteric site on PTK2, which distinguishes it from other inhibitors that target the ATP active site. This unique binding mechanism allows for selective inhibition and potentially fewer side effects .
Eigenschaften
Molekularformel |
C22H26N4O2S |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[(4-tert-butylphenyl)methyl]-1,5-dimethyl-4,4-dioxopyrazolo[4,3-c][2,1]benzothiazin-8-amine |
InChI |
InChI=1S/C22H26N4O2S/c1-22(2,3)16-8-6-15(7-9-16)13-23-17-10-11-19-18(12-17)21-20(14-24-25(21)4)29(27,28)26(19)5/h6-12,14,23H,13H2,1-5H3 |
InChI-Schlüssel |
AVFJKWOKOZKXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.